1-(4-chlorophenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-Chlorophenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 4-chlorophenyl group, a propyl chain, and a carboxamide group attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide can be achieved through various synthetic routes. . This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, yielding the triazole ring with high regioselectivity.
For industrial production, the synthesis may involve the use of more scalable and cost-effective methods. For example, the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide, followed by the reaction with propargylamine under copper(I) catalysis, can yield the desired triazole compound . The reaction conditions typically involve solvents such as dimethylformamide (DMF) or acetonitrile, and the reactions are carried out at elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound has been investigated for its potential as an anticonvulsant and anti-inflammatory agent. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) disorders.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with neurotransmitter receptors in the CNS may contribute to its anticonvulsant properties .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives such as:
1-Phenyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a phenyl group instead of a 4-chlorophenyl group.
1-(4-Bromophenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide: Contains a bromine atom instead of chlorine.
1-(4-Methylphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide: The presence of a methyl group instead of chlorine can lead to differences in lipophilicity and metabolic stability.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C12H13ClN4O |
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Molecular Weight |
264.71 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-propyltriazole-4-carboxamide |
InChI |
InChI=1S/C12H13ClN4O/c1-2-7-14-12(18)11-8-17(16-15-11)10-5-3-9(13)4-6-10/h3-6,8H,2,7H2,1H3,(H,14,18) |
InChI Key |
RZGLXASBTZQJSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CN(N=N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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